molecular formula C10H14N2O2 B1529747 Tert-butyl 4-aminopyridine-2-carboxylate CAS No. 868171-68-0

Tert-butyl 4-aminopyridine-2-carboxylate

Cat. No. B1529747
M. Wt: 194.23 g/mol
InChI Key: VHKYHZODAGUQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-aminopyridine-2-carboxylate is an organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene and pyrrole, but it has one CH group replaced by a nitrogen atom .


Physical And Chemical Properties Analysis

Tert-butyl 4-aminopyridine-2-carboxylate is a solid substance. A similar compound, tert-butyl 2-aminopyridine-3-carboxylate, has a melting point of 117-119°C . The physical and chemical properties of Tert-butyl 4-aminopyridine-2-carboxylate may vary depending on its purity and storage conditions.

Scientific Research Applications

Organic Synthesis

“Tert-butyl 4-aminopyridine-2-carboxylate” serves as a versatile intermediate in organic synthesis. It is particularly valuable in the synthesis of various amides, sulphonamides, and other nitrogen-containing heterocycles . Its tert-butyl group acts as a protecting group, which can be easily removed under acidic conditions, making it a convenient choice for multi-step synthetic routes.

Pharmacology

In pharmacology, this compound finds use in the development of new medicinal drugs. It is a key precursor in the synthesis of compounds with potential antibacterial and antifungal properties . The aminopyridine moiety is a common feature in molecules that interact with biological targets, offering avenues for the development of new therapeutic agents.

Material Science

In material science, “Tert-butyl 4-aminopyridine-2-carboxylate” contributes to the creation of novel materials with specific electronic or photonic properties. Its incorporation into polymers or small molecules can influence the conductivity and reactivity of materials, which is essential for developing advanced materials for electronic applications .

Analytical Chemistry

Analytical chemists utilize “Tert-butyl 4-aminopyridine-2-carboxylate” as a standard or reagent in various analytical techniques. It can be used to calibrate instruments or as a reactant in the development of new analytical methods, such as chromatography or spectroscopy, to detect or quantify other substances .

Biochemistry

In biochemistry, this compound is used in the study of enzyme-catalyzed reactions and biochemical pathways. It may act as an inhibitor or substrate analog to probe the function of enzymes, particularly those involved in the metabolism of pyridine-containing compounds .

Industrial Uses

Industrially, “Tert-butyl 4-aminopyridine-2-carboxylate” is employed in the large-scale synthesis of chemicals, where it is valued for its reactivity and ease of handling. It is used in the production of dyes, agrochemicals, and other industrial chemicals that require pyridine derivatives as building blocks .

Safety And Hazards

The safety data sheet for a related compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it is considered hazardous. It may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKYHZODAGUQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-aminopyridine-2-carboxylate

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-chloropicolinate (3.8 g, 17.8 mmol) and sodium azide (1.74 g, 26.8 mmol) in DMSO (20 mL) was heated at 130° C. for 15 h. The mixture was poured into water (80 mL), extracted three times with EtOAc. The combined organic solutions was dried over MgSO4. The solid was filtered off, and the filtrate was concentrated in vacuo to give a residue which was heated with PPh3 in THF/H2O (9:1,40 mL) at 70° C. overnight. The mixture was diluted with EtOAc, washed with sat. K2HPO4 aq. solution. The organic layer was dried over MgSO4 and the product was purified by flash column chromatography (SiO2, 5% MeOH in EtOAc) to afford a white solid (1.8 g, 52%). LC-MS: m/z 195 (M+H)+.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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